(6-Bromo-2-metilquinolin-4-il)metanol

Descripción general

Descripción

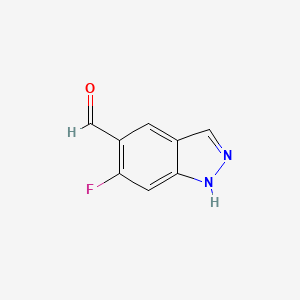

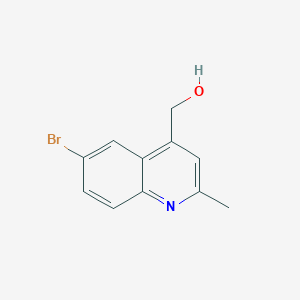

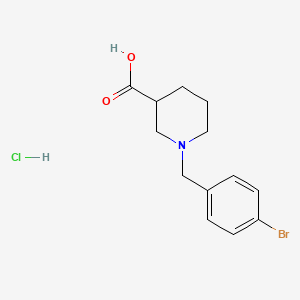

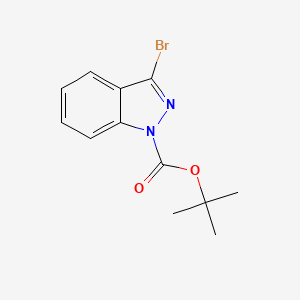

“(6-Bromo-2-methylquinolin-4-yl)methanol” is a biochemical compound used for proteomics research . It has a molecular formula of C11H10BrNO and a molecular weight of 252.11 .

Synthesis Analysis

The synthesis of quinoline derivatives, including “(6-Bromo-2-methylquinolin-4-yl)methanol”, has been a topic of interest in medicinal chemistry research . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis

The molecular structure of “(6-Bromo-2-methylquinolin-4-yl)methanol” is represented by the linear formula C11H10BrNO .Chemical Reactions Analysis

Quinoline derivatives, including “(6-Bromo-2-methylquinolin-4-yl)methanol”, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Aplicaciones Científicas De Investigación

Aplicaciones Antimicrobianas

(6-Bromo-2-metilquinolin-4-il)metanol: se ha estudiado por su potencial como agente antimicrobiano. Los derivados de quinolina son conocidos por exhibir una actividad significativa contra una variedad de bacterias Gram-positivas y Gram-negativas . La estructura del compuesto permite modificaciones químicas que pueden mejorar sus efectos terapéuticos, convirtiéndolo en un candidato valioso para el desarrollo de nuevos medicamentos antimicrobianos .

Investigación Anticancerígena

En el campo de la oncología, los derivados de quinolina, incluyendo This compound, se están explorando por sus propiedades anticancerígenas. Estos compuestos han mostrado promesa en la inhibición de la síntesis de ADN en las células cancerosas al dirigirse a la girasa del ADN y la topoisomerasa tipo IV, lo que lleva a la muerte celular . Este mecanismo está bajo investigación por su potencial para tratar varias formas de cáncer.

Inhibición Enzimática

La investigación sobre la inhibición enzimática es otra aplicación significativa de This compound. Las quinolinas son conocidas por inhibir enzimas que son cruciales para la replicación del ADN bacteriano, como la girasa del ADN y la topoisomerasa . Esta inhibición no solo es importante para la acción antimicrobiana, sino también para comprender la interacción de estos compuestos con las enzimas humanas, lo que puede conducir al desarrollo de nuevos fármacos terapéuticos.

Inhibición de Receptores

El compuesto también se está estudiando por su papel en la inhibición de receptores. Se ha descubierto que los derivados de quinolina interactúan con varios receptores en el cuerpo, lo que puede ser beneficioso para tratar enfermedades relacionadas con el mal funcionamiento o la sobreactividad de los receptores . Esto incluye la investigación de enfermedades neurodegenerativas, donde la inhibición de receptores puede desempeñar un papel en el manejo de los síntomas o la progresión.

Desarrollo de Biosensores

This compound: tiene aplicaciones en la tecnología de biosensores. Se ha utilizado como biosensor para la detección de biomoléculas como la insulina, la glucosa y las proteínas. Su sensibilidad y especificidad lo convierten en un excelente candidato para el desarrollo de nuevas herramientas de diagnóstico.

Descubrimiento de Fármacos

Este compuesto se utiliza ampliamente en el descubrimiento de fármacos para investigar su potencial como inhibidor de varias enzimas y receptores. La capacidad de modificar su estructura y adaptarla para dirigirse a vías biológicas específicas hace que This compound sea una herramienta versátil en la búsqueda de nuevos medicamentos.

Ciencia de Materiales

En la ciencia de los materiales, This compound se está explorando para su uso en fotovoltaica de tercera generación . Los derivados de quinolina son materiales prometedores para la capa emisora de diodos orgánicos emisores de luz (OLED) y transistores debido a sus propiedades optoelectrónicas .

Evolución Farmacológica

La evolución farmacológica de los derivados de quinolina es un amplio campo de estudioThis compound es parte de esta investigación, contribuyendo al desarrollo de compuestos menos tóxicos y más potentes para el tratamiento de diversas amenazas para la salud, incluidas las infecciones microbianas y las enfermedades crónicas .

Mecanismo De Acción

Target of Action

Quinoline derivatives, which include (6-Bromo-2-methylquinolin-4-yl)methanol, have been found to exhibit a broad range of biological activities . They are often used in the development of new drugs, including kinase inhibitors . .

Mode of Action

Quinoline derivatives often interact with their targets through the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions .

Biochemical Pathways

Without specific information on (6-Bromo-2-methylquinolin-4-yl)methanol, it’s difficult to say which biochemical pathways it might affect. Quinoline derivatives have been found to affect a variety of pathways, depending on their specific structure and target .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

(6-Bromo-2-methylquinolin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions.

Cellular Effects

The effects of (6-Bromo-2-methylquinolin-4-yl)methanol on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability . Additionally, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival.

Molecular Mechanism

At the molecular level, (6-Bromo-2-methylquinolin-4-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. One of the primary mechanisms is the inhibition of tyrosine kinases, which disrupts downstream signaling pathways involved in cell growth and differentiation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-Bromo-2-methylquinolin-4-yl)methanol can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but prolonged exposure can lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have indicated that continuous exposure to this compound can result in sustained changes in cellular behavior, including altered cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of (6-Bromo-2-methylquinolin-4-yl)methanol in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

(6-Bromo-2-methylquinolin-4-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of certain metabolites, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of (6-Bromo-2-methylquinolin-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

(6-Bromo-2-methylquinolin-4-yl)methanol exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Propiedades

IUPAC Name |

(6-bromo-2-methylquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-4-8(6-14)10-5-9(12)2-3-11(10)13-7/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJCFVXVOSXMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697697 | |

| Record name | (6-Bromo-2-methylquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-63-0 | |

| Record name | 6-Bromo-2-methyl-4-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-methylquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)